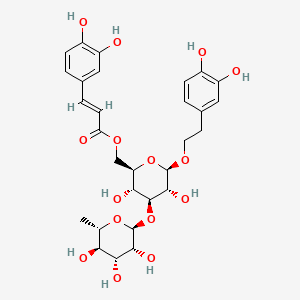
Ruthenium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(4+) is a monoatomic tetracation.
Applications De Recherche Scientifique
Ruthenium in Biomedical Applications
Ruthenium, a platinum group metal, exhibits a diverse range of applications, particularly in the biomedical field. Its complexes are used in diagnostics, for instance, in the determination of calcitonin levels, which aids in diagnosing and treating diseases related to thyroid and parathyroid glands. In addition, Ruthenium complexes demonstrate immunosuppressive properties and are effective against a wide range of parasitic diseases. Remarkably, Ruthenium's ability to bind to DNA and inhibit its replication is harnessed in cancer treatment, showcasing the element's potential in medical applications (Sahu et al., 2018).
Industrial and Chemical Applications
Ruthenium finds extensive use in various industrial and chemical applications. It serves as a hardener in alloys with platinum and palladium, and significantly enhances titanium's resistance to corrosion. Ruthenium's high formal oxidation states, particularly the volatile and toxic RuO4, are leveraged in specific industrial processes. Moreover, the discovery of ruthenium complexes capable of catalyzing synthetic nitrogen-fixation heralded a new avenue of research, albeit without supplanting the Haber–Bosch process so far. This element's involvement in groundbreaking scientific discoveries and technologies, like the development of air and moisture-tolerant homogeneous ruthenium catalysts for alkene metathesis, further underscores its importance (Higgins, 2010).
Ruthenium in Nuclear Energy and Cancer Treatment
As part of the platinum group metals, radioactive isotopes of Ruthenium play critical roles in the nuclear field. Ruthenium-106, a by-product in nuclear reactors and spent nuclear fuel reprocessing, poses environmental challenges due to its potential release during accidents or nuclear tests. Conversely, Ruthenium-106 is also utilized beneficially in brachytherapy for cancer treatment, illustrating the dual facets of this element in both energy production and medical therapy (Zuba et al., 2020).
Photochemistry and Photophysics of Ruthenium
In the realm of photochemistry, Ruthenium(II) polypyridine complexes are extensively studied due to their unique combination of chemical stability, redox properties, luminescence, and excited-state reactivity. These complexes are pivotal in supramolecular photochemistry and photophysics, contributing to advancements in light harvesting, photoinduced charge separation, and photocatalytic processes. Their interaction with biological systems and potential in dye-sensitized photoelectrochemical cells also highlight the versatile applications of Ruthenium in emerging scientific fields (Campagna et al., 2007).
Propriétés
Formule moléculaire |
Ru+4 |
|---|---|
Poids moléculaire |
101.1 g/mol |
Nom IUPAC |
ruthenium(4+) |
InChI |
InChI=1S/Ru/q+4 |
Clé InChI |
RADGOBKLTHEUQO-UHFFFAOYSA-N |
SMILES |
[Ru+4] |
SMILES canonique |
[Ru+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)

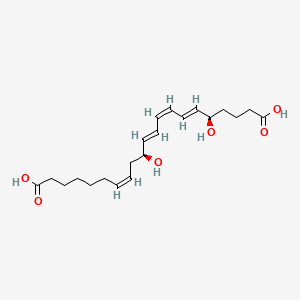
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)


![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
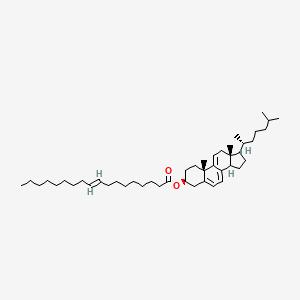
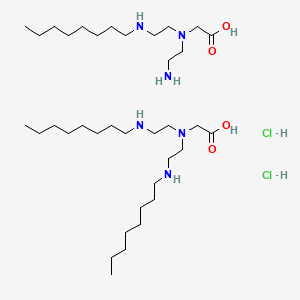

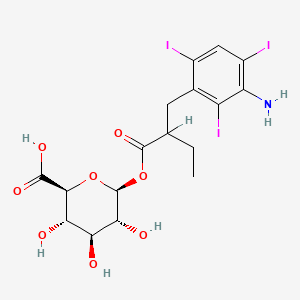

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
